molecular formula C19H14N2O4 B2645477 (2E)-3-(3-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid CAS No. 326913-56-8

(2E)-3-(3-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid

Cat. No.: B2645477
CAS No.: 326913-56-8
M. Wt: 334.331
InChI Key: ORDRUZNVUFEEQF-VJNXUPDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid is a synthetic chromene-derivative compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a coumarin (chromen-2-one) core, a structure motif prevalent in many biologically active natural products, linked via an azo group to a phenylpropanoic acid chain. The (2Z) configuration around the chromene-ylidene double bond and the (2E) configuration of the prop-2-enoic acid moiety are critical to its three-dimensional structure and potential for specific molecular interactions. Compounds with such structures are frequently investigated for their potential to modulate various enzymatic pathways and cellular processes. Research on analogous chromene and coumarin-based molecules suggests potential avenues for this compound's application, including as a scaffold in cancer research due to the ability of related structures to induce apoptosis, or in anti-inflammatory studies for modulating cytokine production . Furthermore, its structural features make it a valuable intermediate for the synthesis of more complex molecules and for establishing structure-activity relationships (SAR) to optimize potency and reduce cytotoxicity . Cheminformatic analysis of similar phytochemicals indicates that properties like drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) can be computationally predicted to guide experimental design . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-[3-[(3-carbamoylchromen-2-ylidene)amino]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c20-18(24)15-11-13-5-1-2-7-16(13)25-19(15)21-14-6-3-4-12(10-14)8-9-17(22)23/h1-11H,(H2,20,24)(H,22,23)/b9-8+,21-19?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDRUZNVUFEEQF-UIYOAVFXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC(=C3)C=CC(=O)O)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC(=C3)/C=C/C(=O)O)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the carbamoyl group: This step involves the reaction of the chromen derivative with a carbamoylating agent.

    Formation of the phenylprop-2-enoic acid moiety: This can be synthesized through a series of reactions, including the formation of a phenylacetic acid derivative followed by its conversion to the prop-2-enoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2E)-3-(3-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their physicochemical properties, synthesized from the provided evidence:

Compound Name Molecular Formula Key Substituents Physical State Melting Point (°C) Yield Reference
(2E)-3-(3-{[(2Z)-3-Carbamoyl-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid C₁₉H₁₅N₂O₄ Chromene-carbamoyl, phenyl-imino, prop-2-enoic acid Not reported Not reported Not reported N/A
3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2H-chromen-2-one C₂₀H₁₇NO₄ Chromen-2-one, 4-dimethylaminophenyl-propenoyl Solid 192 85%
Ethyl (2E)-3-(4′-methoxy-2′-propargyloxyphenyl)prop-2-enoate C₁₅H₁₆O₄ 4-Methoxy, 2-propargyloxy phenyl, ethyl ester Colorless oil Not reported 100%
(2E)-3-(5′-nitro-2′-propargyloxyphenyl)prop-2-en-1-ol C₁₂H₁₁NO₅ 5-Nitro, 2-propargyloxy phenyl, hydroxyl White solid Not reported 96%
(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid C₁₇H₁₅NO₄ 4-Phenoxyphenyl carbamoyl, prop-2-enoic acid Not reported Not reported Not reported

Key Structural and Functional Comparisons

Chromene/Coumarin Derivatives
  • The compound in shares the chromen-2-one backbone but replaces the imino-phenyl-propenoic acid with a 4-dimethylaminophenyl-propenoyl group. This substitution enhances electron-donating properties (via -N(CH₃)₂) and may influence solubility and bioactivity .
Prop-2-enoic Acid Derivatives
  • The ethyl ester derivatives in and demonstrate how substituents (e.g., methoxy, nitro, propargyloxy) modulate lipophilicity and reactivity. For example, the nitro group in ’s compound increases polarity, favoring interactions with polar biological targets .
  • The target compound’s free carboxylic acid group (vs. ester or alcohol derivatives) enhances water solubility and ionic interactions, critical for pharmacokinetics.
Carbamoyl vs. Carbamoyl-Phenoxy Derivatives
  • The compound in replaces the chromene-imino system with a 4-phenoxyphenyl carbamoyl group.

Biological Activity

The compound (2E)-3-(3-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid, also known as a derivative of chromenone, has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be broken down into several functional groups that contribute to its biological properties. The presence of the chromenone moiety is significant due to its established pharmacological effects.

1. Antioxidant Activity

Research indicates that derivatives of chromenone exhibit strong antioxidant properties. For example, compounds similar to this compound have shown effective scavenging of reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related diseases.

CompoundIC50 (µM)Reference
Compound A0.165 ± 0.0057
Compound B0.191 ± 0.0099

2. Cytotoxicity Against Cancer Cells

Several studies have evaluated the cytotoxic effects of chromenone derivatives against various cancer cell lines. The compound under discussion has been tested against LoVo and HCT-116 colorectal cancer cell lines, demonstrating significant antiproliferative effects.

Cell LineIC50 (µM)Viability (%)Reference
LoVo294.32 ± 8.4123.5 ± 1.5
HCT-116383.5 ± 8.9922.67 ± 2.08

The mechanism of action involves modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of intrinsic and extrinsic apoptosis pathways.

3. Anti-inflammatory Properties

Chromone derivatives have been recognized for their anti-inflammatory potential. The compound has been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

CompoundCOX Inhibition (%)Reference
Compound C53.50 ± 2.121
Compound D51.05 ± 3.606

Case Studies

  • Study on Apoptosis Induction : A study focusing on the apoptosis-inducing capabilities of similar chromenone derivatives found that these compounds significantly upregulated caspases involved in cell death pathways, highlighting their potential as anticancer agents .
  • In Vivo Studies : Animal models have demonstrated that administration of chromenone derivatives resulted in reduced tumor growth and improved survival rates in models of colorectal cancer .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and functional group modifications to achieve the desired structure.

Example Synthesis Pathway

  • Starting Materials : Appropriate phenolic compounds and amino acids are used as starting materials.
    • Step 1 : Formation of the chromenone core through cyclization.
    • Step 2 : Introduction of the carbamoyl group via nucleophilic substitution.
    • Step 3 : Final coupling reaction to form the complete structure.

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(3-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:
  • Coupling reactions : Use of carbodiimides (e.g., DCC) or NHS esters for amide bond formation between chromene-carbamoyl and phenylpropenoic acid moieties .
  • Stereochemical control : Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature to favor (2E) and (2Z) configurations .
  • Purification : Column chromatography or HPLC to isolate isomers, with yields optimized by controlling reaction time (e.g., 24–48 hours) and stoichiometric ratios (1:1.2 for amine:acid) .

Q. Which spectroscopic techniques are critical for characterizing this compound's structure and purity?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the chromene-2-ylidene group and propenoic acid geometry. Coupling constants (e.g., J=15.2HzJ = 15.2 \, \text{Hz} for trans-olefin protons) validate stereochemistry .
  • IR : Peaks at 1660–1680 cm1^{-1} confirm carbonyl groups (amide and acid), while 3150–3365 cm1^{-1} indicate NH stretches .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related coumarin derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in biological assays?

  • Methodological Answer :
  • Analog synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups like -Cl or -CF3_3) and chromene rings (e.g., replacing carbamoyl with thiocarbamoyl) to assess impact on bioactivity .
  • In silico modeling : Docking studies using software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs) based on chromene-phenyl interactions .
  • Biological validation : Test analogs in dose-response assays (e.g., IC50_{50} determination in antiproliferative studies) and correlate with computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer :
  • Standardized assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from differential compound degradation .
  • Crystallographic validation : Compare active vs. inactive analogs’ 3D structures to identify critical binding motifs (e.g., hydrogen bonding with chromene carbonyl) .

Q. How can the compound's stability under physiological conditions be evaluated?

  • Methodological Answer :
  • pH-dependent degradation : Incubate in buffers (pH 2–8) at 37°C and monitor via LC-MS for hydrolysis of the propenoic acid or amide bonds .
  • Light sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products using HPLC-PDA .
  • Plasma stability : Incubate with human plasma and quantify intact compound over 24 hours using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.